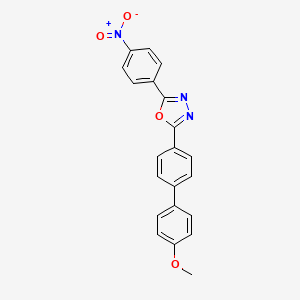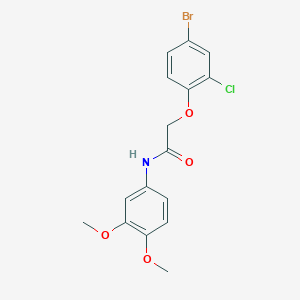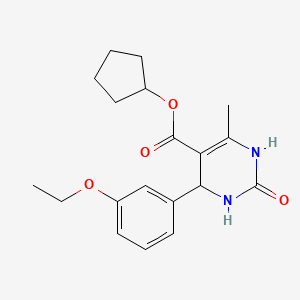![molecular formula C17H14BrNO2 B4934206 8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
8-[2-(2-bromophenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(2-bromophenoxy)ethoxy]quinoline, commonly known as Brequinar, is a synthetic compound that belongs to the quinoline family. It has been found to have potential applications in various scientific research fields, including cancer treatment, immunology, and virology. In
Applications De Recherche Scientifique
Brequinar has shown potential applications in various scientific research fields. In cancer research, it has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. Brequinar has also been found to have potential applications in immunology and virology research. It has been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus.
Mécanisme D'action
Brequinar inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. In virology research, Brequinar has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Biochemical and Physiological Effects
Brequinar has been found to have both biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of dihydroorotate dehydrogenase. In virology research, it has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis. Brequinar has also been found to have immunomodulatory effects, which may have potential applications in immunology research.
Avantages Et Limitations Des Expériences En Laboratoire
Brequinar has several advantages for lab experiments. It has been found to be a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Brequinar has also been found to have potential applications in virology research, where it can be used to study the replication of certain viruses. However, Brequinar also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Brequinar. In cancer research, further studies could be conducted to determine the efficacy of Brequinar in combination with other cancer treatments. In virology research, further studies could be conducted to determine the potential applications of Brequinar in the treatment of viral infections. Additionally, further studies could be conducted to determine the immunomodulatory effects of Brequinar and its potential applications in immunology research.
Méthodes De Synthèse
Brequinar is synthesized by reacting 2-bromophenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 8-hydroxyquinoline in the presence of a catalyst such as palladium on carbon to yield Brequinar.
Propriétés
IUPAC Name |
8-[2-(2-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGQBNTHBRSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)



![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)